molecular formula C10H8O2 B1582923 Methyl phenylpropiolate CAS No. 4891-38-7

Methyl phenylpropiolate

Cat. No. B1582923
CAS RN: 4891-38-7
M. Wt: 160.17 g/mol
InChI Key: JFGWPXKGINUNDH-UHFFFAOYSA-N
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Description

Methyl phenylpropiolate is a clear colorless to pale yellow liquid . It is used in the synthesis of various compounds such as bicyclohexadienes, cis-methyl cinnamate, and (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives .


Synthesis Analysis

Methyl phenylpropiolate can be synthesized by reacting it with Fe2(CO)9 to obtain organoiron carbonyl complexes . It is also used in the synthesis of bicyclohexadienes, cis-methyl cinnamate, and (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives .


Molecular Structure Analysis

The molecular formula of Methyl phenylpropiolate is C10H8O2 . The molecular weight is 160.17 .


Chemical Reactions Analysis

Organoiron carbonyl complexes are obtained by reacting methyl phenylpropiolate with Fe2(CO)9 . This reaction is used in the synthesis of various compounds .


Physical And Chemical Properties Analysis

Methyl phenylpropiolate has a refractive index of 1.5590 . It has a boiling point of 109-112 °C/2 mmHg . The density of Methyl phenylpropiolate is 1.086 g/mL at 25 °C . It also has a molar refractivity of 45.1±0.4 cm^3 .

Scientific Research Applications

Synthesis Applications

Methyl phenylpropiolate has been utilized in various synthetic applications. One such application is in the synthesis of 4-arylcoumarins, where it undergoes hydroarylation with arylboronic acids, leading to high yields of biologically active compounds (Yamamoto & Kirai, 2008). Additionally, it is involved in the oxidative carbonylation of phenylacetylene to methyl ester of phenylpropiolic acid, catalyzed by Pd(II) and Cu(I), which is significant in chemical synthesis processes (Bruk et al., 1998).

Chemical Reactions and Interactions

Methyl phenylpropiolate's reactions with sulfur chlorides have been studied, revealing the formation of various compounds including Z and E isomers of dichlorocinnamic acid or its methyl ester (Lok & Ward, 1978). It also plays a role in the decarboxylative coupling of phenylpropiolic acid and aryl iodide, offering insights into reaction mechanisms in organometallic chemistry (Pyo et al., 2012).

Pharmaceutical Applications

In the pharmaceutical domain, methyl phenylpropiolate is relevant for the production of allosteric modifiers of hemoglobin, which are potential therapeutic agents for conditions like ischemia or stroke (Randad et al., 1991). It also contributes to the synthesis of 2-phenylpropionitrile, used in non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).

Analytical Chemistry

In analytical chemistry, methyl phenylpropiolate is involved in capillary electrophoresis for the chiral resolution of certain non-steroidal anti-inflammatory drugs, showcasing its utility in analytical methodologies (Fanali & Aturki, 1995).

Safety And Hazards

Methyl phenylpropiolate is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It causes skin irritation and serious eye irritation . Personal protective equipment/face protection should be worn when handling this chemical .

Relevant Papers One relevant paper titled “Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper” discusses an efficient way to prepare benzyl 3-phenylpropiolates via copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free condition .

properties

IUPAC Name

methyl 3-phenylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGWPXKGINUNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197637
Record name Phenylpropynoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl phenylpropiolate

CAS RN

4891-38-7
Record name Phenylpropynoic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylpropynoic acid methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Phenylpropiolate
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Synthesis routes and methods I

Procedure details

A solution of phenylacetylene (10, 2 mmol), chlorohydroquinone(HQ-Cl) (0.4 mmol), molybdovanadophosphate (NPMoV) (35 mg) and palladium (II) acetate (50 mg) in methanol (10 mL) is stirred under CO/O2 (10 atm/0.5 atm) at 25° C. for 15 h. The reaction is then quenched with wet ether and the product is extracted with n-hexane. After removal of the solvent under reduced pressure, the product is isolated by column chromatography over silica gel (hexane:ethyl acetate 5:1) to give pure methyl phenylpropiolate.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The synthesis method of Example 7-(1) was applied. Phenylpropiolic acid (5.16 g), : 1,2-dichloroethane (40 ml), methanol (5 ml) and concentrated sulfuric acid (0.2 ml) were used as reagents to quantitatively give a colorless transparent liquid.
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Phenylpropiolic acid was synthesized according to the method as described in J. Chem. Soc., Vol. 83, page 1154. To a mixture of 42 g of phenylpropiolic acid and 50 ml of methylene chloride was added 42 ml of thionyl chloride, and the mixture was mildly refluxed by heating on a water bath. After the completion of the generation of gas, the solvent and excessive thionyl chloride were distilled off under reduced pressure. The pale yellow liquid thus obtained was gradually added to 300 ml of methanol under cooling with ice. After being allowing to stand overnight, the solvent was distilled off under a reduced pressure, and the residual liquid was washed with water and dried to obtain 44.5 g of almost pure methyl phenylpropiolate.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
595
Citations
K Nilsson, C Ullenius, N Krause - Journal of the American …, 1996 - ACS Publications
… In conclusion, the addition of t BuCu(CN)Li (1) to methyl phenylpropiolate (2) is suggested to start by the reversible formation of a π-complex at temperatures below −90 C. Data for the …
Number of citations: 59 pubs.acs.org
MG Romanelli, EI Becker - The Journal of Organic Chemistry, 1962 - ACS Publications
… electronic effects of substituents in the diene using methyl phenylpropiolate in all cases. … the methoxyl group slows thereaction when in the 4- position of methyl phenylpropiolate (k = …
Number of citations: 8 pubs.acs.org
J Klein, N Aminadav - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… Methyl phenylpropiolate (Ib) also underwent exclusive 1,2-addition of methylmagnesium … of methylamine and dimethylamine, respectively, on methylphenylpropiolate ; (Ie), mp 92" (from …
Number of citations: 16 pubs.rsc.org
LF Dahl, RJ Doedens, W Hübel… - Journal of the American …, 1966 - ACS Publications
The reaction of Fe2 (CO) 9 with methyl phenylpropiolate has yielded four organoiron carbonyl complexes. Three of these compounds have been characterized on the basis of infrared …
Number of citations: 34 pubs.acs.org
AA Fedorov, SE Duisenbaev, VV Razin… - Russian Journal of …, 2007 - Springer
Reaction of diphenyldiazomethane with methyl phenylpropiolate in diethyl ether alongside the expected methyl triphenyl-3H-pyrazole-4-and-5-carboxylates (I and II) (38 and 24%) gave …
Number of citations: 12 link.springer.com
G Dallas, JW Lown, JCN Ma - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
Non-terminal acetylenic esters react with many thiocarbonyl compounds to form heterocycles or 1 : 1 addition products. Propiolic esters in most cases form isomeric mixtures of dimethyl …
Number of citations: 7 pubs.rsc.org
BS Jursic, B Leblanc - Journal of heterocyclic chemistry, 1996 - Wiley Online Library
The transition state structures for the addition of maleic acid anhydride and methyl phenylpropiolate to 1‐phenyl‐3,4‐dimethylphosphole were generated with the AM1 semiempirical …
Number of citations: 19 onlinelibrary.wiley.com
AHA Tinnemans, DC Neckers - Journal of the American Chemical …, 1977 - ACS Publications
… Under conditions where only methyl phenylpropiolate is … The photoaddition of methyl phenylpropiolate to benzene … be that of methyl phenylpropiolate rather than of benzene.10 …
Number of citations: 12 pubs.acs.org
YG Trishin, VI Namestnikov, VI Maslov - Russian journal of general …, 2005 - Springer
… A mixture of 0.01 mol of methyl phenylpropiolate, 0.01 mol of water, 5 ml of toluene, and 5 ml of dioxane was added dropwise over a period of 30 min to a refluxing solution of 0.001 mol …
Number of citations: 5 link.springer.com
NY Zarovkina, EV Sazonova, AN Artemov… - Russian Chemical …, 2014 - Springer
… The reactions of uncoordinated nitrones with methyl phenylpropiolate were also investigated. These reactions produce 4-isoxazolines along with cyclic substituted isoxazolinones. …
Number of citations: 9 link.springer.com

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